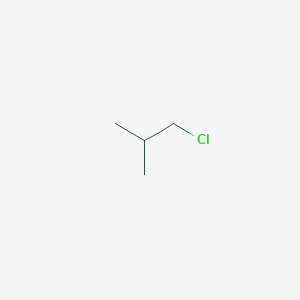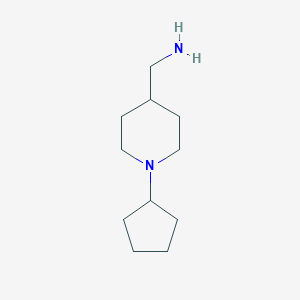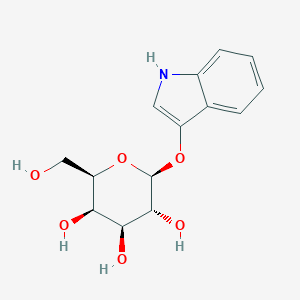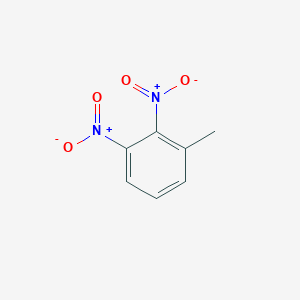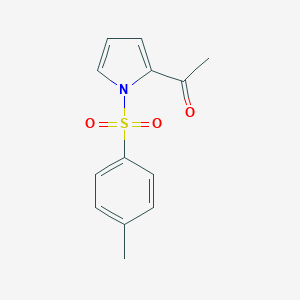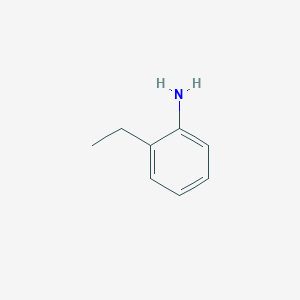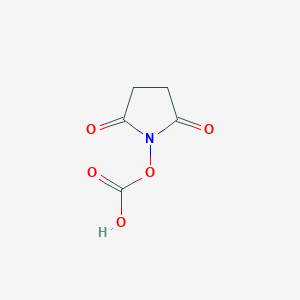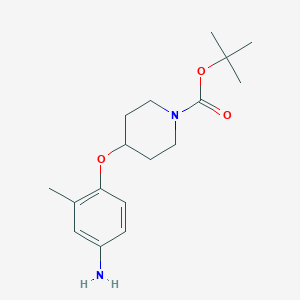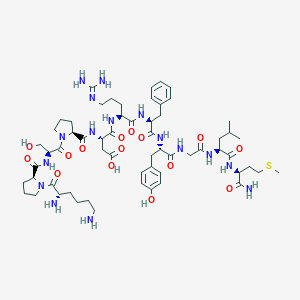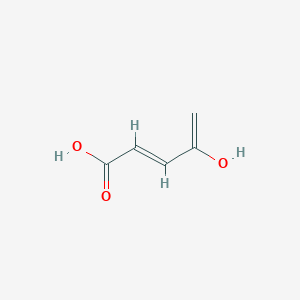
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-hydroxypenta-2,4-dienoic Acid, also known as HOPDA, is a naturally occurring compound found in various microorganisms and plants. It has gained attention in recent years due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
(2E)-4-hydroxypenta-2,4-dienoic Acid exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory pathways, the scavenging of reactive oxygen species, and the induction of apoptosis in cancer cells. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to increase the activity of antioxidant enzymes, such as SOD and CAT. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-4-hydroxypenta-2,4-dienoic Acid has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, there are also limitations, including its instability in aqueous solutions and its low solubility in water.
Direcciones Futuras
Future research on (2E)-4-hydroxypenta-2,4-dienoic Acid could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential of (2E)-4-hydroxypenta-2,4-dienoic Acid as a therapeutic agent in the treatment of cancer and other inflammatory diseases. Further research could also focus on improving the stability and solubility of (2E)-4-hydroxypenta-2,4-dienoic Acid for use in pharmaceutical applications.
Métodos De Síntesis
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce (2E)-4-hydroxypenta-2,4-dienoic Acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Microbial synthesis utilizes microorganisms to produce (2E)-4-hydroxypenta-2,4-dienoic Acid through fermentation.
Aplicaciones Científicas De Investigación
(2E)-4-hydroxypenta-2,4-dienoic Acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
135064-15-2 |
|---|---|
Nombre del producto |
(2E)-4-hydroxypenta-2,4-dienoic Acid |
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
Clave InChI |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
SMILES isomérico |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
SMILES canónico |
C=C(C=CC(=O)O)O |
Sinónimos |
2,4-Pentadienoic acid, 4-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



